LogP Comparison: Optimized Lipophilicity for Membrane Permeability and Bioavailability
(4-Bromophenyl)(3,4-dimethylphenyl)methanol exhibits a calculated LogP of 4.15, which is significantly higher than the LogP of the non-methylated analog (4-Bromophenyl)(phenyl)methanol (LogP 3.76) and the regioisomer (3-Bromophenyl)(3,4-dimethylphenyl)methanol (LogP 3.31), yet lower than the bis-brominated analog bis(4-bromophenyl)methanol (LogP 4.53). This places it within the optimal lipophilicity range for favorable oral bioavailability and CNS penetration, as defined by Lipinski's Rule of 5 (LogP ≤ 5) and commonly targeted for CNS drugs (LogP 2-5) .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.15 |
| Comparator Or Baseline | (4-Bromophenyl)(phenyl)methanol: LogP = 3.76; (3-Bromophenyl)(3,4-dimethylphenyl)methanol: LogP = 3.31; Bis(4-bromophenyl)methanol: LogP = 4.53 |
| Quantified Difference | ΔLogP = +0.39 vs. (4-Bromophenyl)(phenyl)methanol; +0.84 vs. (3-Bromophenyl)(3,4-dimethylphenyl)methanol; -0.38 vs. Bis(4-bromophenyl)methanol |
| Conditions | Computational prediction using standard algorithms (e.g., ChemAxon, ACD/Labs) as reported by vendor datasheets. |
Why This Matters
This quantifiable difference in LogP directly influences passive membrane permeability and solubility, making the target compound a potentially superior choice for designing CNS-penetrant or orally bioavailable molecules compared to its less lipophilic analogs, while avoiding the excessive lipophilicity and potential solubility liabilities of the bis-brominated derivative.
